molecular formula C14H7ClF3N3O B11801711 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B11801711
M. Wt: 325.67 g/mol
InChI Key: ZWXMHMXSUGQWFT-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid hydrazide with 2-(trifluoromethyl)benzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for drug development.

Medicine

In the field of medicine, this compound has been explored for its potential therapeutic applications. Its ability to interact with specific biological targets suggests that it could be developed into new pharmaceuticals for the treatment of various diseases.

Industry

In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloropyridin-3-yl)-3-phenyl-1,2,4-oxadiazole
  • 5-(2-Chloropyridin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-(2-Chloropyridin-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is unique due to the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C14H7ClF3N3O

Molecular Weight

325.67 g/mol

IUPAC Name

5-(2-chloropyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C14H7ClF3N3O/c15-11-9(5-3-7-19-11)13-20-12(21-22-13)8-4-1-2-6-10(8)14(16,17)18/h1-7H

InChI Key

ZWXMHMXSUGQWFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N=CC=C3)Cl)C(F)(F)F

Origin of Product

United States

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